Chlorhexidine phosphanilate
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Overview
Description
Chlorhexidine phosphanilate is a compound known for its broad-spectrum antimicrobial properties. It is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. This compound is primarily used in medical and dental applications due to its ability to inactivate microorganisms quickly and efficiently .
Preparation Methods
The preparation of chlorhexidine phosphanilate involves the synthesis of chlorhexidine and its subsequent reaction with phosphanilic acid. The synthetic route typically includes the following steps:
Synthesis of Chlorhexidine: Chlorhexidine is synthesized by reacting 4-chlorophenyl isocyanate with hexamethylene diamine to form a bis-guanide compound.
Reaction with Phosphanilic Acid: The bis-guanide compound is then reacted with phosphanilic acid under controlled conditions to form this compound.
Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .
Chemical Reactions Analysis
Chlorhexidine phosphanilate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Chlorhexidine phosphanilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is used in biological research to study its effects on different microorganisms and cells.
Industry: It is used in the formulation of disinfectants and antiseptics for industrial applications.
Mechanism of Action
The mechanism of action of chlorhexidine phosphanilate involves its interaction with the cell membrane of microorganisms. The positively charged chlorhexidine molecule binds to the negatively charged sites on the cell wall, destabilizing the cell wall and interfering with osmosis. This leads to the leakage of intracellular components and ultimately cell death . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Comparison with Similar Compounds
Chlorhexidine phosphanilate is often compared with other similar compounds, such as:
Chlorhexidine digluconate: Both compounds have similar antimicrobial properties, but this compound has a broader spectrum of activity.
Povidone-iodine: While povidone-iodine is also an effective antimicrobial agent, this compound has a quicker kill rate and broader spectrum of activity.
Cetylpyridinium chloride: This compound is less effective compared to this compound in terms of antimicrobial activity.
This compound is unique due to its ability to bind to proteins in human tissues, leading to prolonged antimicrobial activity .
Properties
CAS No. |
77146-42-0 |
---|---|
Molecular Formula |
C34H46Cl2N12O6P2 |
Molecular Weight |
851.7 g/mol |
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid |
InChI |
InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10) |
InChI Key |
NSCOCGOFKMUTMW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl |
SMILES |
C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Synonyms |
chlorhexidine diphosphanilate chlorhexidine phosphanilate chlorhexidine phosphanilic acid complex WP 973 WP-973 |
Origin of Product |
United States |
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